molecular formula C10H12ClNO5S B1434921 N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine CAS No. 1858251-89-4

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B1434921
CAS No.: 1858251-89-4
M. Wt: 293.72 g/mol
InChI Key: ZJOZSBVACQDHKI-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a methylsulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methoxyaniline and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chloro-5-methoxyaniline is reacted with methylsulfonyl chloride in an appropriate solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and the use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine
  • N-(2-Chloro-5-methoxyphenyl)-N-(ethylsulfonyl)glycine
  • N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)alanine

Uniqueness

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylsulfonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine, also known by its CAS number 716358-49-5, is a compound with significant biological activity that has garnered attention in various research fields. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNO5S. The compound features a chloro-substituted aromatic ring, a methoxy group, and a methylsulfonyl moiety attached to a glycine backbone. This structure contributes to its unique biological profile.

Research indicates that this compound exhibits its biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit Receptor-Interacting Protein Kinase 2 (RIPK2), which plays a crucial role in inflammatory responses and cell signaling pathways associated with immune responses .

Biological Activity

  • Anti-inflammatory Effects :
    • The compound has demonstrated the ability to inhibit pro-inflammatory cytokine release in various experimental models. For instance, it was noted for its effectiveness in reducing TNFα and IL-8 levels in response to stimuli in human cells .
    • In vivo studies have shown that derivatives of this compound can mitigate inflammation in models such as experimental autoimmune encephalomyelitis (EAE), indicating potential applications in treating autoimmune diseases .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may exhibit antimicrobial activity against certain pathogens, although specific data on its efficacy against bacteria or fungi remain limited.
  • Cytotoxicity :
    • Cytotoxicity assays have been conducted using various cell lines, including MRC5 and HepG2 cells. The results indicate that while the compound has biological activity, careful evaluation of its cytotoxic effects is necessary to assess therapeutic viability .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity. For example, alterations in the positioning of the sulfonamide group have been shown to affect kinase inhibition potency. Compounds with the sulfonamide group positioned at the meta-position relative to other substituents exhibited improved inhibitory activity against RIPK2 compared to their ortho or para counterparts .

Data Summary

Property Value
Molecular FormulaC10H12ClNO5S
CAS Number716358-49-5
Anti-inflammatory ActivityInhibition of TNFα and IL-8
Cytotoxicity (MRC5)TC50 > 40 µM
RIPK2 Inhibition IC50Varies by structural derivative
Potential ApplicationsAutoimmune diseases, inflammation

Case Studies

  • Inflammation Model : In a study examining the effects of various compounds on MDP-induced peritonitis, derivatives of this compound showed significant reductions in inflammatory markers, suggesting a robust anti-inflammatory profile .
  • Autoimmune Disease Research : In models of multiple sclerosis, compounds derived from this chemical scaffold demonstrated efficacy in reducing disease severity by modulating immune responses .

Properties

IUPAC Name

2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-17-7-3-4-8(11)9(5-7)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOZSBVACQDHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
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N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
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N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
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N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
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N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine

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